5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s chlorine and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Fipronil: A similar compound with a trifluoromethyl group and chlorine atoms, known for its insecticidal properties.
Trifluoromethylpyridine derivatives: Compounds with similar trifluoromethyl and pyridine structures, used in various chemical and pharmaceutical applications.
Uniqueness
5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3N2O/c14-9-2-1-7(4-8(9)13(17,18)19)21-12(22)6-3-10(15)11(16)20-5-6/h1-5H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPBYEWCXKUBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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